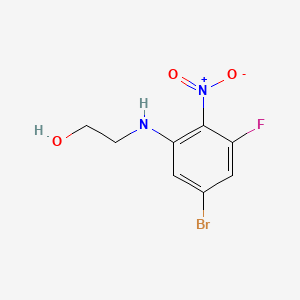
2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol is an organic compound characterized by the presence of bromine, fluorine, and nitro groups attached to an aniline ring, with an ethanol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol typically involves multiple steps One common approach starts with the nitration of a suitable aromatic precursor, followed by bromination and fluorination reactionsSpecific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in optimizing the yield and purity of the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. The use of continuous flow reactors and advanced purification techniques ensures consistent quality and efficiency in production.
Analyse Chemischer Reaktionen
Types of Reactions
2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines and alcohols. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine, while nucleophilic substitution can introduce various functional groups in place of bromine or fluorine .
Wissenschaftliche Forschungsanwendungen
2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: It is used in the study of biological pathways and interactions due to its unique functional groups.
Industry: Utilized in the production of specialty chemicals and materials with desired properties
Wirkmechanismus
The mechanism of action of 2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol involves its interaction with specific molecular targets and pathways. The presence of the nitro group allows it to participate in redox reactions, while the bromine and fluorine atoms can engage in halogen bonding and other interactions. These properties enable the compound to modulate biological activities and chemical reactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Bromo-3-fluoro-2-nitroaniline: Similar structure but lacks the ethanol moiety.
5-Bromo-2-fluoro-3-nitrobenzoic acid: Contains a carboxylic acid group instead of an ethanol moiety
Uniqueness
2-(5-Bromo-3-fluoro-2-nitroanilino)ethanol is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of the ethanol moiety enhances its solubility and reactivity compared to similar compounds.
Eigenschaften
Molekularformel |
C8H8BrFN2O3 |
|---|---|
Molekulargewicht |
279.06 g/mol |
IUPAC-Name |
2-(5-bromo-3-fluoro-2-nitroanilino)ethanol |
InChI |
InChI=1S/C8H8BrFN2O3/c9-5-3-6(10)8(12(14)15)7(4-5)11-1-2-13/h3-4,11,13H,1-2H2 |
InChI-Schlüssel |
MDQYPVJYSAMMTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1NCCO)[N+](=O)[O-])F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


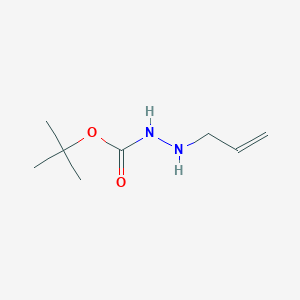
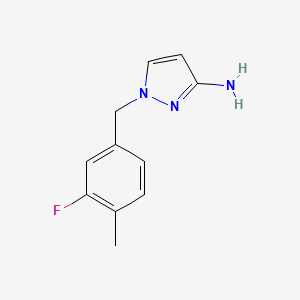
![tert-butyl (5R)-5-[[(S)-tert-butylsulfinyl]amino]-3-methyl-spiro[5,7-dihydrocyclopenta[b]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907404.png)
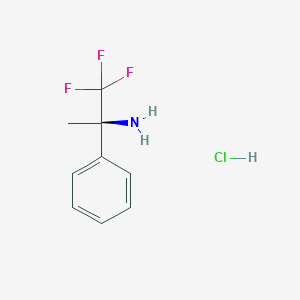
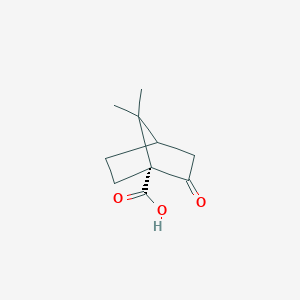
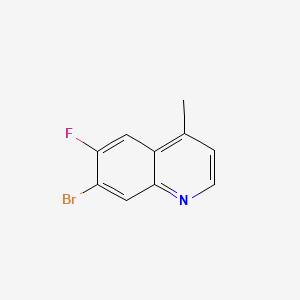
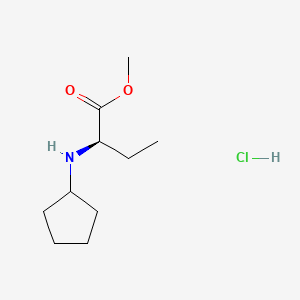

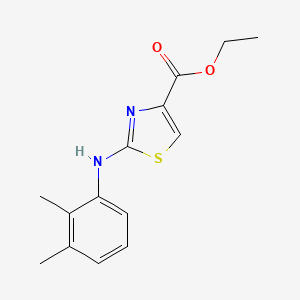
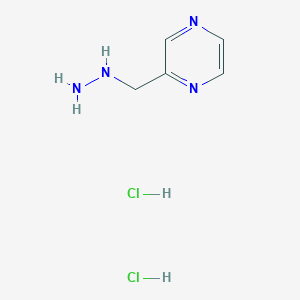
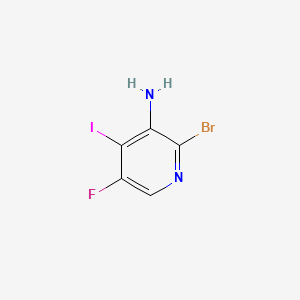
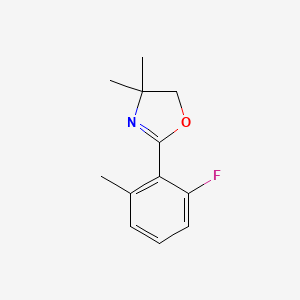
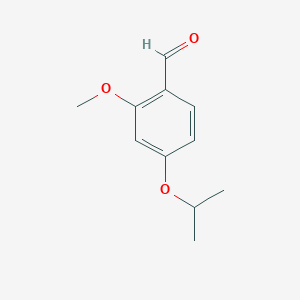
![1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-](/img/structure/B13907462.png)
